molecular formula C19H17ClN4O2S B11288941 N-(3-chloro-4-methylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

N-(3-chloro-4-methylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B11288941
M. Wt: 400.9 g/mol
InChI Key: UGYZSCNBSGEVAZ-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide: is a complex organic compound that features a thiazole ring, a phenylcarbamoyl group, and a chloromethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-4-methylphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a base.

    Introduction of the Phenylcarbamoyl Group: This step involves the reaction of the thiazole intermediate with phenyl isocyanate to introduce the phenylcarbamoyl group.

    Attachment of the Chloromethylphenyl Moiety: The final step involves the acylation of the thiazole intermediate with 3-chloro-4-methylphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenylcarbamoyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Biological Probes: Used in the development of probes for studying biological processes.

Industry:

    Materials Science:

    Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The thiazole ring and phenylcarbamoyl group are crucial for its binding affinity and specificity. The exact pathways involved depend on the specific application, whether it is as a pharmaceutical agent or a catalyst.

Comparison with Similar Compounds

Uniqueness: The unique combination of the thiazole ring, phenylcarbamoyl group, and chloromethylphenyl moiety in N-(3-Chloro-4-methylphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H17ClN4O2S

Molecular Weight

400.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C19H17ClN4O2S/c1-12-7-8-14(9-16(12)20)21-17(25)10-15-11-27-19(23-15)24-18(26)22-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26)

InChI Key

UGYZSCNBSGEVAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3)Cl

Origin of Product

United States

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